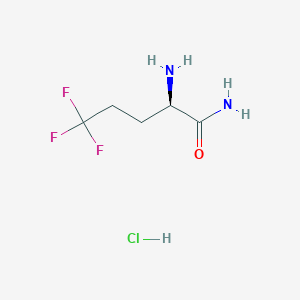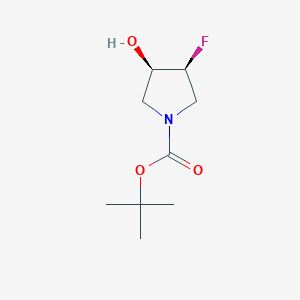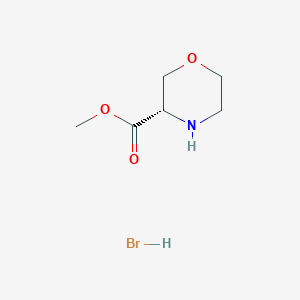![molecular formula C11H12F3N3O B1401670 1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone CAS No. 1311280-03-1](/img/structure/B1401670.png)
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Overview
Description
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone, also known as MTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTE is a pyridopyrazinone derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of “1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone”, focusing on six unique applications. Each field will be given a separate and detailed section with a clear and descriptive heading.
PERK Inhibition for Cancer Treatment
One of the known applications of related compounds is as a PERK inhibitor . PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) is implicated in tumorigenesis and cancer cell survival. Inhibitors like GSK2606414 have been shown to inhibit PERK activation in cells and inhibit the growth of human tumor xenografts in mice .
Optoelectronic Devices
Pyrido[2,3-b]pyrazine derivatives have potential in materials science, particularly in optoelectronic devices . These compounds can be used in innovations such as light-emitting diodes (LEDs), solar cells, and other electronic applications that interact with light .
Biological Sensors
These derivatives are also explored for use in biological sensors . They can be utilized to detect various biological substances or changes in biological environments, which is crucial in medical diagnostics and environmental monitoring .
Anti-Cancer Drug Development
The pyrido[2,3-b]pyrazine core has been associated with the development of anti-cancer drugs . These compounds can be designed to target specific pathways involved in cancer progression .
Confocal Microscopy and Imaging
Another application is as emitters for confocal microscopy and imaging . This allows for enhanced imaging techniques that are important in biological research to visualize cells and molecular structures with high resolution .
Pharmacological Activities
These compounds exhibit a wide range of pharmacological activities , including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and other anticipated biological activities .
Mechanism of Action
Target of Action
The primary target of this compound is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .
Mode of Action
The compound acts as a potent and selective PERK inhibitor . It inhibits PERK activation in cells , thereby potentially alleviating the endoplasmic reticulum stress that triggers PERK activation.
Biochemical Pathways
The inhibition of PERK activation by the compound affects the unfolded protein response (UPR) pathway, which is initiated in response to endoplasmic reticulum stress . By inhibiting PERK, the compound may modulate the UPR pathway and its downstream effects, including protein synthesis, cell survival, and apoptosis.
Pharmacokinetics
It is noted that the compound isorally available , suggesting it can be absorbed through the gastrointestinal tract
Result of Action
The compound’s action results in the inhibition of PERK activation in cells . This can lead to a decrease in endoplasmic reticulum stress and potentially inhibit the growth of certain types of human tumor xenografts in mice .
properties
IUPAC Name |
1-[1-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[2,3-b]pyrazin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-7(18)17-4-3-16(2)9-5-8(11(12,13)14)6-15-10(9)17/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHAYXQDJFIZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C2=C1N=CC(=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401590.png)


![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1401593.png)



![Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1401598.png)

![4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1401600.png)


